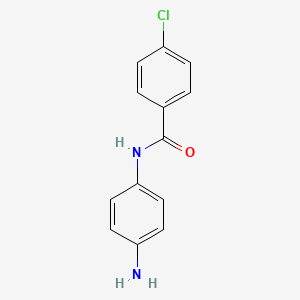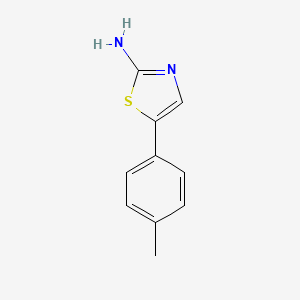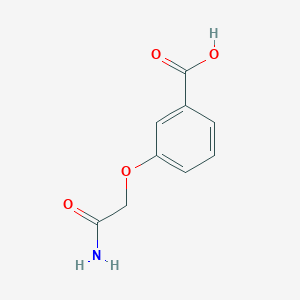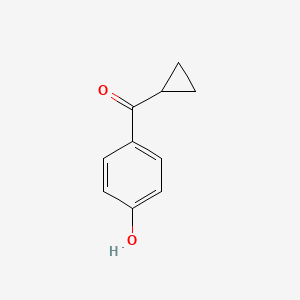
Cyclopropyl(4-hydroxyphenyl)methanone
概要
説明
Synthesis Analysis
The synthesis of cyclopropyl(4-hydroxyphenyl)methanone and its derivatives has been explored through various methods. Dwivedi et al. (2005) reported an efficient, high-yield, one-pot synthesis of phenyl cyclopropyl methanones by reacting different aryl alcohols with 4'-fluoro-4-chloro-butyrophenone in the presence of NaH/TBAB, demonstrating their potential as anti-tubercular agents (Dwivedi et al., 2005). Another approach involved the synthesis and characterization of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone, highlighting its structural features through crystal structure analysis (Yang Zheng-min, 2009).
Molecular Structure Analysis
The molecular structure of cyclopropyl(4-hydroxyphenyl)methanone derivatives has been extensively studied. Zheng-min (2009) characterized a derivative using IR, NMR, elemental analysis, and single crystal X-ray diffraction, revealing its crystal belongs to the monoclinic system and detailing its molecular dimensions and hydrogen bonding patterns (Yang Zheng-min, 2009).
Chemical Reactions and Properties
The chemical reactivity of cyclopropyl(4-hydroxyphenyl)methanone derivatives encompasses a broad range of transformations, including reduction, halogenation, and cyclization. These reactions facilitate the introduction of various functional groups, significantly altering the compound's physical and chemical properties for targeted applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties of cyclopropyl(4-hydroxyphenyl)methanone derivatives, such as solubility, melting point, and crystal structure, play a crucial role in their application development. The detailed structural analysis provided by Zheng-min (2009) offers insights into the compound's physical characteristics, which are essential for predicting its behavior in different environments and its interaction with biological targets (Yang Zheng-min, 2009).
科学的研究の応用
1. Synthesis of Ciproxifan, a Histamine H3-Receptor Antagonist
Cyclopropyl(4-hydroxyphenyl)methanone is a key component in the synthesis of Ciproxifan, an antagonist for the histamine H3 receptor. It involves a one-pot procedure with SNAr for acylated fluoroaromatics and an additional cyclization step, yielding good results without the need for chromatographic purification steps (Stark, 2000).
2. Combinatorial Scaffolds in Synthesis
The compound is used in the high-yielding one-pot synthesis of 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins. This process serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds (Grover et al., 2004).
3. Anti-Mycobacterial Agents
Cyclopropyl(4-hydroxyphenyl)methanone-based compounds have been synthesized and found to be effective against M. tuberculosis H37Rv in vitro, with some demonstrating activity against MDR strains (Dwivedi et al., 2005). Another study also reported the synthesis of related compounds with significant antitubercular activities (Bisht et al., 2010).
4. Insecticide Intermediate Synthesis
This compound is an intermediate in the synthesis of flucycloxuron, an insecticide. A "one-pot" reaction process has been developed for this purpose, demonstrating efficient yield and process optimization (Gao Xue-yan, 2011).
5. Discovery of Herbicides
Cyclopropyl(4-hydroxyphenyl)methanone derivatives have been designed and synthesized as potential herbicides, targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme for herbicide development. Some derivatives exhibited preferable herbicidal activity (Fu et al., 2019).
6. Anticancer and Antituberculosis Activities
Derivatives of cyclopropyl(4-hydroxyphenyl)methanone have shown significant activities against both cancer and tuberculosis in various studies, demonstrating their potential as therapeutic agents (Mallikarjuna et al., 2014).
7. Liquid Crystalline Copolyester Synthesis
In the field of material science, this compound is used in the synthesis of thermotropic liquid crystalline copolyesters, exhibiting nematic liquid crystallinity (Dewe & Chen Yu, 1995).
Safety And Hazards
特性
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-hydroxyphenyl)methanone | |
CAS RN |
36116-18-4 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

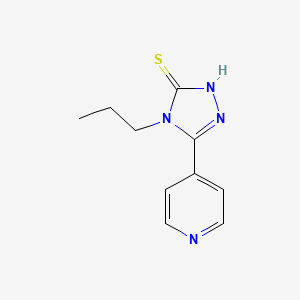
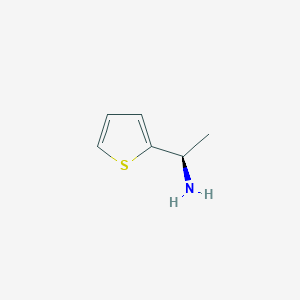


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)


